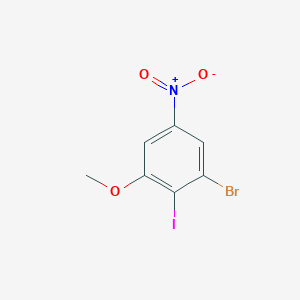

3-Bromo-2-iodo-5-nitroanisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-iodo-5-nitroanisole is an organic compound that belongs to the class of halogenated nitroanisoles It is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring

Méthodes De Préparation

The synthesis of 3-Bromo-2-iodo-5-nitroanisole typically involves multistep reactions starting from anisole. The process includes:

Nitration: Anisole undergoes nitration to introduce the nitro group at the desired position.

Bromination: The nitrated anisole is then subjected to bromination to introduce the bromine atom.

Iodination: Finally, iodination is carried out to introduce the iodine atom at the specific position on the anisole ring.

Analyse Des Réactions Chimiques

3-Bromo-2-iodo-5-nitroanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) on the aromatic ring.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Coupling Reactions: The bromine and iodine atoms make this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Applications De Recherche Scientifique

3-Bromo-2-iodo-5-nitroanisole has several applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Material Science: This compound is utilized in the development of advanced materials with specific properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-iodo-5-nitroanisole involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The presence of halogen atoms and the nitro group influences its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

3-Bromo-2-iodo-5-nitroanisole can be compared with other halogenated nitroanisoles such as:

2-Bromo-5-nitroanisole: Similar structure but lacks the iodine atom.

3-Iodo-2-nitroanisole: Similar structure but lacks the bromine atom.

2,4-Dibromo-5-nitroanisole: Contains two bromine atoms instead of one bromine and one iodine.

These comparisons highlight the unique combination of bromine, iodine, and nitro groups in this compound, which contributes to its distinct chemical properties and reactivity.

Activité Biologique

3-Bromo-2-iodo-5-nitroanisole is a halogenated nitro compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

Key Features:

- Bromine and Iodine Substituents : These halogens can influence the compound's reactivity and biological interactions.

- Nitro Group : The nitro group is crucial for the compound's biological activity, particularly in antimicrobial mechanisms.

The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to cellular damage and death. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds are known to produce toxic species that disrupt microbial viability .

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. This compound has shown potential against various pathogens through mechanisms similar to those observed in established drugs like metronidazole. The compound may exert its effects by generating reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in microbial cells .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The cytotoxic effects of nitro compounds on cancer cells have been documented. Studies have shown that similar nitro compounds can induce apoptosis in various cancer cell lines through DNA damage mechanisms. The structural features of this compound may contribute to its effectiveness as an anticancer agent, warranting further investigation into its selective toxicity against tumor cells.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-bromo-2-iodo-3-methoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKKRBFCDJPVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.